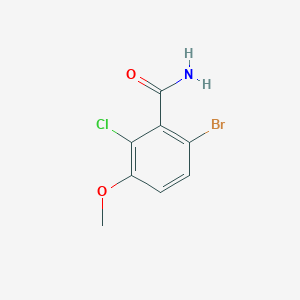
2,3,4-Trichloro-5-formylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-Trichloro-5-formylpyridine is a chemical compound with the molecular formula C6H2Cl3NO and a molecular weight of 210.45 g/mol . It is also known by its IUPAC name, 4,5,6-trichloronicotinaldehyde . This compound is characterized by the presence of three chlorine atoms and a formyl group attached to a pyridine ring, making it a highly functionalized pyridine derivative.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trichloro-5-formylpyridine typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 5-chlorouracil with sulfur oxychloride in ethylene dichloride as a solvent . The reaction is carried out under reflux conditions, followed by distillation to obtain the desired product. The molar ratio of 5-chlorouracil to sulfur oxychloride can vary, but typical ratios range from 1:1 to 1:30, with reflux times ranging from 1 to 60 hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar chlorination reactions on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for large-scale production.
化学反応の分析
Types of Reactions
2,3,4-Trichloro-5-formylpyridine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2,3,4-Trichloro-5-pyridinecarboxylic acid.
Reduction: 2,3,4-Trichloro-5-hydroxymethylpyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
2,3,4-Trichloro-5-formylpyridine has several applications in scientific research:
作用機序
The mechanism of action of 2,3,4-Trichloro-5-formylpyridine and its derivatives involves interactions with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
- 2,3,5-Trichloro-4-formylpyridine
- 2,4,5-Trichloro-3-formylpyridine
- 2,3,4-Trichloro-6-formylpyridine
Uniqueness
2,3,4-Trichloro-5-formylpyridine is unique due to the specific positioning of its chlorine atoms and formyl group on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its isomers and other chlorinated pyridine derivatives .
特性
IUPAC Name |
4,5,6-trichloropyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO/c7-4-3(2-11)1-10-6(9)5(4)8/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKRUZCUMUJXAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Cl)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














